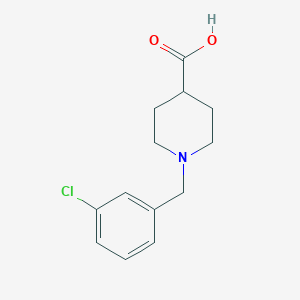

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGKULNOZQXTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394664 | |

| Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901920-70-5 | |

| Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Piperidine-4-carboxylic Acid

To prevent the nitrogen from reacting prematurely, the piperidine nitrogen is often protected by a tert-butoxycarbonyl (BOC) group. This is typically achieved by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide in a mixed solvent system (e.g., water and tert-butanol) at low temperature (0°C), followed by stirring at ambient temperature overnight. The product, N-BOC-piperidine-4-carboxylic acid, precipitates upon acidification and is isolated by filtration with near-quantitative yield (~100%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Protection | Piperidine-4-carboxylic acid + di-tert-butyl dicarbonate, NaOH, H2O/t-butanol, 0°C to RT, overnight | N-BOC-piperidine-4-carboxylic acid (solid) |

Nucleophilic Substitution to Introduce 3-Chlorobenzyl Group

The protected piperidine derivative is then reacted with 3-chlorobenzyl chloride under basic conditions to perform nucleophilic substitution on the nitrogen atom. Common bases include sodium hydroxide or potassium carbonate, and solvents can be polar aprotic or mixed aqueous-organic systems. This step forms the N-(3-chlorobenzyl)-BOC-piperidine-4-carboxylic acid intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation | N-BOC-piperidine-4-carboxylic acid + 3-chlorobenzyl chloride, base (NaOH/K2CO3), solvent, reflux or ambient temperature | N-(3-chlorobenzyl)-BOC-piperidine-4-carboxylic acid |

Deprotection and Final Isolation

The BOC protecting group is removed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid in an organic solvent or aqueous medium. This yields the free amine form of 1-(3-chlorobenzyl)piperidine-4-carboxylic acid, often isolated as its hydrochloride salt for stability and ease of handling.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Deprotection | Acid (HCl or TFA), solvent, room temperature | This compound hydrochloride salt |

Reaction Conditions and Optimization

- Bases : Sodium hydroxide and potassium carbonate are preferred for their efficiency and cost-effectiveness.

- Solvents : Mixed aqueous-organic solvents such as water/t-butanol or water/acetone facilitate solubility and reaction rates.

- Temperature : Protection steps are performed at 0°C to ambient temperature to control reaction rates and minimize side products; alkylation may require reflux or elevated temperatures depending on reactivity.

- Purification : Precipitation by acidification and filtration is commonly used, avoiding extensive chromatographic purification.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrogen Protection | Di-tert-butyl dicarbonate, NaOH, H2O/t-butanol, 0°C to RT | ~100 | High yield, mild conditions |

| Alkylation | 3-Chlorobenzyl chloride, NaOH/K2CO3, solvent, reflux or RT | 70-90 | Dependent on base and solvent choice |

| Deprotection | HCl or TFA, solvent, RT | 85-95 | Efficient removal of BOC group |

Research Findings and Considerations

- The use of BOC protection is critical to avoid side reactions during alkylation, improving selectivity and yield.

- Alkylation efficiency depends on the base strength and solvent polarity; stronger bases and polar aprotic solvents generally increase reaction rates.

- Deprotection under acidic conditions is straightforward and yields stable hydrochloride salts suitable for pharmaceutical applications.

- Environmental and safety considerations favor the use of aqueous-organic solvent mixtures and mild bases to reduce hazardous waste and improve scalability.

- Alternative methods involving direct alkylation without protection often suffer from low yields and impurity formation, making the protection-deprotection strategy superior for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

- Anticancer Properties : Studies have demonstrated that related compounds can induce apoptosis in cancer cells. One derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Enzyme Inhibition

The compound has also been explored for its enzyme inhibition capabilities, particularly targeting:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease.

- Urease : Compounds bearing similar piperidine structures have shown promise in inhibiting urease, which could be beneficial for urinary tract infections .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the development of more complex molecules:

- Reactions : The compound can participate in oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several derivatives of piperidine compounds for their antimicrobial efficacy. The incorporation of specific functional groups significantly enhanced their activity compared to non-functionalized counterparts .

Case Study 2: Anticancer Mechanism

In vitro studies indicated that the anticancer mechanism of similar compounds involves apoptosis induction through increased caspase activity in treated cancer cells . This suggests a promising pathway for developing new anticancer agents.

Case Study 3: Safety Profile Assessment

Toxicity studies on animal models revealed that doses up to 2000 mg/kg did not exhibit acute toxicity, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Position: 3-Chloro vs. 4-Chloro Benzyl: The 3-chloro isomer (target compound) may exhibit distinct electronic effects compared to the 4-chloro analog due to differences in resonance and inductive effects.

Functional Group Variations: Benzyl vs. Benzoyl: Benzyl groups (e.g., 1-(3-chlorobenzyl)) are less polar than benzoyl groups (e.g., 1-(2-chlorobenzoyl)), impacting solubility and membrane permeability. Benzoyl derivatives may engage in stronger dipole-dipole interactions .

Halogen Effects :

- Bromine (in 4-bromo analog) increases molecular weight and lipophilicity compared to chlorine, which could influence bioavailability and blood-brain barrier penetration .

Biological Activity

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 235.71 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Notably, it has shown promise as an enzyme inhibitor , particularly against enzymes related to inflammatory pathways. The presence of the piperidine ring allows for modulation of its pharmacological profile, enhancing its efficacy as an anti-inflammatory agent.

Anti-inflammatory Properties

Research has indicated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β, suggesting its role in managing inflammatory responses. For instance, studies have demonstrated that structural modifications can significantly enhance its anti-inflammatory activity by altering its interaction with inflammatory mediators .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may exhibit activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial metabolic pathways, leading to growth inhibition .

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with chlorobenzyl | Anti-inflammatory, antimicrobial |

| Piperidine-4-carboxylic acid | Basic piperidine structure | Found in medications like Pethidine |

| 1-Acetylpiperidine-4-carboxylic acid | Acetyl group substitution | Potential analgesic properties |

| 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorobenzyl substitution | Anti-inflammatory effects |

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound exhibit varying degrees of enzyme inhibition. For example, compounds modified at the benzyl position showed enhanced binding affinity to target enzymes involved in inflammation, indicating that strategic modifications could lead to improved therapeutic agents .

In Vivo Evaluations

Animal studies have further validated the anti-inflammatory effects observed in vitro. For instance, administration of the compound in models of acute inflammation resulted in a significant reduction in edema and inflammatory markers, supporting its potential as a therapeutic agent for conditions such as arthritis or other inflammatory diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions. For example, a palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C for 5.5 hours, followed by hydrolysis with HCl (36.5% mass) in water at 93–96°C for 17 hours. Post-reaction purification includes pH adjustment to 6.5, solvent extraction (isopropanol/dichloromethane), and recrystallization in ethanol/ethyl acetate .

Q. How can purification efficiency be improved for intermediates in the synthesis pathway?

Effective purification involves acid-base extraction (e.g., adjusting pH to 6.5 to precipitate solids) and sequential solvent partitioning. For example, post-hydrolysis residues are dissolved in water, extracted with 10% isopropanol/dichloromethane, and recrystallized using ethanol/ethyl acetate mixtures. Repeated solvent cycles enhance purity .

Q. What characterization techniques validate the structural integrity of intermediates and final products?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., δ 1.52–8.09 ppm for piperidine and aromatic protons) .

- IR spectroscopy : Peaks at 1730 cm (C=O stretch) and 3259 cm (N-H stretch) .

- Elemental analysis : Confirmation of %C, %H, and %N within ±0.05% of theoretical values .

Q. How are hydrolysis conditions optimized for ester-to-acid conversion?

Controlled hydrolysis using NaOH (5N aqueous solution) in ethanol/water at room temperature for 24 hours achieves >88% yield. Acidification with HCl to pH 3–4 precipitates the product, minimizing side reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in piperidine derivatives?

Stereospecific synthesis requires chiral catalysts or enantiopure starting materials. For example, refluxing cis-1-(4-chlorobenzyl)-2-cyanomethyl-4-phenylpiperidine-4-carbonitrile with HCl/acetic acid under reflux for 72 hours retains stereochemistry, confirmed by H NMR coupling constants .

Q. What computational tools aid in reaction design for novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, while machine learning models optimize experimental parameters. ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. How to resolve contradictions in reported yields across literature?

Discrepancies arise from catalyst loading, solvent purity, or reaction scale. For example, Pd(OAc)₂ vs. Cu catalysts in coupling steps may alter yields by 10–15%. Systematic factorial design (varying temperature, solvent, and catalyst) identifies critical parameters .

Q. What challenges arise in multi-step syntheses involving halogenated intermediates?

Halogenated intermediates (e.g., 3-chlorobenzyl groups) may undergo unintended substitution or elimination. Protecting groups (e.g., tert-butoxycarbonyl) and inert conditions mitigate side reactions. Post-reaction NMR monitoring detects byproducts early .

Q. How does solvent selection impact reaction kinetics and product stability?

Polar aprotic solvents (DMF, DMSO) accelerate coupling but may degrade acid-sensitive intermediates. Hydrolysis steps benefit from aqueous-ethanol mixtures, balancing solubility and stability. Solvent choice is validated via time-resolved IR spectroscopy .

Q. What strategies ensure stability of the carboxylic acid moiety under varying pH?

Buffered conditions (pH 6–7) during purification prevent decarboxylation. Lyophilization or low-temperature storage (-20°C) in inert atmospheres preserves integrity. Accelerated stability studies (40°C/75% RH for 30 days) assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.